(R)-Vitamin D2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

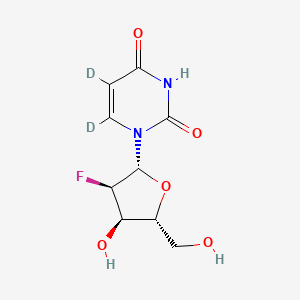

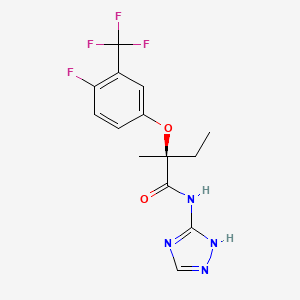

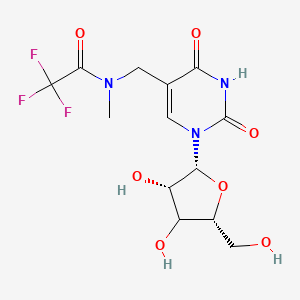

®-Vitamin D2, also known as ergocalciferol, is a form of vitamin D that is derived from plant sources and fungi. It is one of the two major forms of vitamin D, the other being vitamin D3 (cholecalciferol). Vitamin D2 is essential for maintaining healthy bones and teeth, supporting the immune system, brain, and nervous system, and regulating insulin levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Vitamin D2 typically involves the photochemical conversion of ergosterol, a sterol found in fungi and plants, into ergocalciferol. The process begins with the extraction of ergosterol from sources such as yeast or mushrooms. The ergosterol is then exposed to ultraviolet (UV) light, which induces a photochemical reaction, converting it into previtamin D2. This intermediate is subsequently thermally isomerized to form ®-Vitamin D2.

Industrial Production Methods

Industrial production of ®-Vitamin D2 follows a similar process but on a larger scale. The ergosterol is extracted from fungal sources, purified, and then subjected to UV irradiation in large reactors. The resulting previtamin D2 is then heated to convert it into ®-Vitamin D2. The final product is purified and standardized to ensure consistent potency and quality.

Chemical Reactions Analysis

Types of Reactions

®-Vitamin D2 undergoes several types of chemical reactions, including:

Oxidation: ®-Vitamin D2 can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert ®-Vitamin D2 into its active form.

Substitution: Substitution reactions can modify the structure of ®-Vitamin D2 to produce analogs with different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated metabolites of ®-Vitamin D2, which have different biological activities and potencies.

Scientific Research Applications

®-Vitamin D2 has numerous scientific research applications across various fields:

Chemistry: It is used as a precursor in the synthesis of other vitamin D analogs and derivatives.

Biology: Researchers study its role in calcium and phosphate metabolism, as well as its effects on gene expression.

Medicine: ®-Vitamin D2 is used in the treatment and prevention of vitamin D deficiency and related disorders such as rickets and osteomalacia.

Industry: It is added to food products and supplements to enhance their nutritional value.

Mechanism of Action

®-Vitamin D2 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis. Upon binding to VDR, ®-Vitamin D2 forms a complex that interacts with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences, known as vitamin D response elements (VDREs), to modulate gene transcription. The primary molecular targets include genes involved in calcium absorption, bone mineralization, and immune function.

Comparison with Similar Compounds

Similar Compounds

Vitamin D3 (Cholecalciferol): Derived from animal sources and synthesized in the skin upon exposure to sunlight.

1,25-Dihydroxyvitamin D2: The active form of ®-Vitamin D2, produced through hydroxylation in the liver and kidneys.

1,25-Dihydroxyvitamin D3: The active form of vitamin D3, with similar biological functions.

Uniqueness

®-Vitamin D2 is unique in that it is derived from plant and fungal sources, making it suitable for vegetarians and vegans. It also has a slightly different side chain structure compared to vitamin D3, which can influence its biological activity and metabolism.

Properties

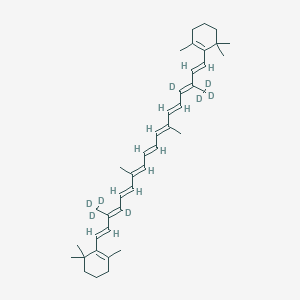

Molecular Formula |

C28H44O |

|---|---|

Molecular Weight |

396.6 g/mol |

IUPAC Name |

(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13-/t20-,22+,25+,26+,27-,28+/m0/s1 |

InChI Key |

MECHNRXZTMCUDQ-PNXBIAHGSA-N |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

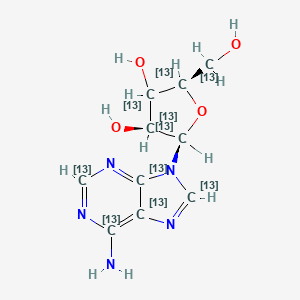

![[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15138989.png)

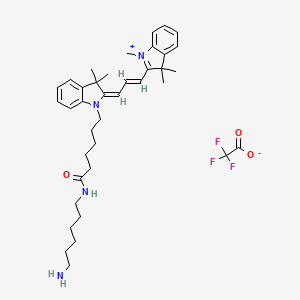

![Isopropyl 9-ethyl-1-(naphthalen-1-yl)-9h-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15139009.png)